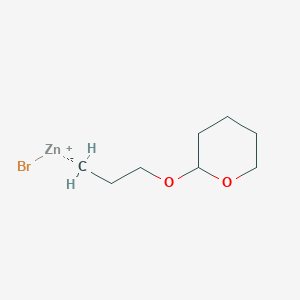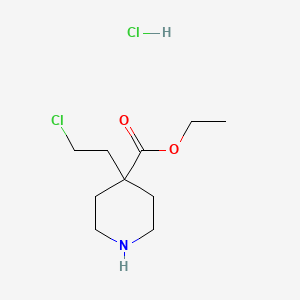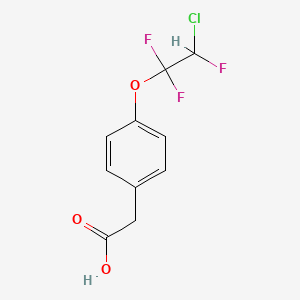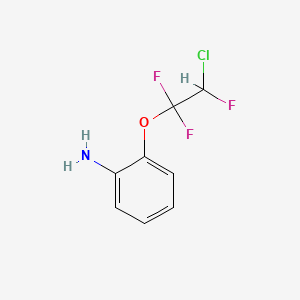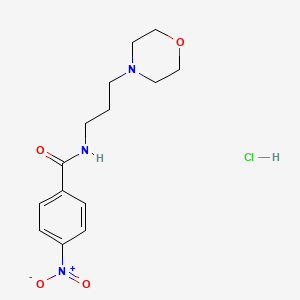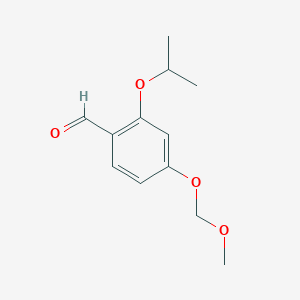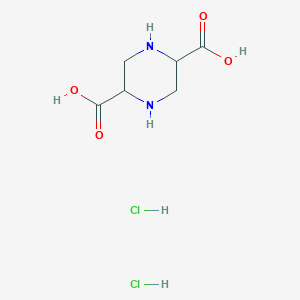
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine
Descripción general
Descripción
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine: is an organosilicon compound that features a cyclopentadienyl group bonded to a silicon atom, which is further connected to a tert-butyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine typically involves the reaction of cyclopentadienyl lithium with tert-butylchlorodimethylsilane, followed by the addition of an amine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Cyclopentadienyl lithium preparation:
Formation of tert-butylcyclopentadienyldimethylsilane:
Addition of amine:
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has several scientific research applications, including:
Material Science:
Biological Studies:
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine involves its interaction with molecular targets through its unique structural features. The cyclopentadienyl group can coordinate with metal centers, while the tert-butyl and amine groups can participate in various chemical interactions. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparación Con Compuestos Similares
- N-(tert-Butyl)-N-(cyclopentadienylmethylsilyl)amine
- N-(tert-Butyl)-N-(cyclopentadienylethylsilyl)amine
- N-(tert-Butyl)-N-(cyclopentadienylpropylsilyl)amine
Comparison: N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties compared to its analogs with different alkyl groups. This uniqueness can influence its reactivity and applications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NSi/c1-11(2,3)12-13(4,5)10-8-6-7-9-10/h6-10,12H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHUCWAAGICQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)C1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
